molecular formula C24H20N2O2 B13868307 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid

Katalognummer: B13868307
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: YQVGDTTUOWHOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a carboxylic acid group at the 4-position, with a trityl group at the 1-position and a methyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the trityl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of raw materials and solvents is optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trityl group but shares the pyrazole core structure.

    1-trityl-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group at the 3-position.

    3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains an additional methyl group at the 5-position.

Uniqueness

The presence of both the trityl and methyl groups in 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid provides unique steric and electronic properties, making it distinct from other pyrazole derivatives.

Eigenschaften

Molekularformel

C24H20N2O2

Molekulargewicht

368.4 g/mol

IUPAC-Name

3-methyl-1-tritylpyrazole-4-carboxylic acid

InChI

InChI=1S/C24H20N2O2/c1-18-22(23(27)28)17-26(25-18)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3,(H,27,28)

InChI-Schlüssel

YQVGDTTUOWHOOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.